Ethyl 2-formylcinnamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2-formylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-9H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQRPRCIESSITI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Formylcinnamate and Analogues
Established Preparative Routes to 2-Formylcinnamate Derivatives
The preparation of 2-formylcinnamate derivatives can be accomplished through a variety of synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring.
One of the most direct methods for synthesizing ethyl 2-formylcinnamate is the Heck reaction, which couples an aryl halide with an alkene. Specifically, the reaction between 2-bromobenzaldehyde (B122850) and ethyl acrylate (B77674) provides a pathway to the target molecule. chemicalbook.com This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.
Alternative strategies for synthesizing cinnamate (B1238496) esters, which can be adapted for formyl-substituted analogues, include the Wittig reaction and Knoevenagel condensation. The Wittig reaction, for instance, involves the reaction of an aldehyde with a phosphorus ylide, such as [(carbomethoxy)methylene]triphenylphosphorane, to form the characteristic α,β-unsaturated ester. nih.gov Similarly, the Knoevenagel condensation can be employed, followed by esterification, to yield the desired cinnamate structure. nih.gov
A general method for preparing various 2-formylaryl cinnamate derivatives involves the reaction of substituted salicylaldehyde (B1680747) derivatives with cinnamoyl chlorides in the presence of a base. rsc.org This approach allows for the introduction of various substituents on the aromatic ring, providing access to a range of analogues.
Table 1: Selected Preparative Routes for 2-Formylcinnamate Scaffolds
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Citation |
|---|---|---|---|---|
| Heck Reaction | 2-Bromobenzaldehyde, Ethyl acrylate | Palladium catalyst | This compound | chemicalbook.com |
| Wittig Reaction | Substituted benzaldehydes, Phosphonium ylides | Base | Cinnamate esters | nih.gov |
| Knoevenagel Condensation | Substituted benzaldehydes, Active methylene (B1212753) compounds | Base | Cinnamic acids (for esterification) | nih.gov |
| Acylation | Salicylaldehyde derivatives, Cinnamoyl chlorides | Base | 2-Formylaryl cinnamates | rsc.org |
Strategies for Ortho-Formyl Cinnamate Scaffold Assembly
The assembly of the ortho-formyl cinnamate scaffold is a critical step that enables the synthesis of a wide array of subsequent products. The strategic placement of the formyl group ortho to the cinnamate moiety is key to its reactivity in domino and cascade reactions.
For less accessible ortho-halo benzaldehydes, a formyl-directed oxidative Heck reaction serves as a viable alternative for creating the necessary precursor. pkusz.edu.cn This method highlights the utility of directing groups in achieving specific substitution patterns. Another effective strategy is the acylation of salicylaldehyde derivatives with cinnamoyl or crotonyl chlorides under basic conditions. rsc.org This not only assembles the core structure but also allows for the synthesis of various 2-formylaryl cinnamate and crotonate derivatives, which can then be used in further transformations. rsc.org
Precursor Utilization in Complex Molecule Synthesis
This compound is a valuable precursor for synthesizing a variety of complex heterocyclic and polycyclic molecules, primarily through cascade or domino reactions that leverage its unique structural features.
Synthesis of Isoindolinones and Related Scaffolds: A notable application is in the copper-catalyzed aerobic domino process to synthesize isoindolin-1-ylidene derivatives. pkusz.edu.cn In this reaction, this compound reacts with various amines in the presence of a copper catalyst under mild aerobic conditions, proceeding through a [4+1] amine annulation followed by double dehydrogenation. pkusz.edu.cn
Dimerization Reactions via N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the dimerization of 2-formylcinnamates. acs.orgbeilstein-journals.org Depending on the reaction conditions, different products can be obtained. Catalysis by a triazole-based NHC alone leads to isochromeno[4,3-c]isochromene products via a benzoin (B196080) condensation followed by an intramolecular oxa-Michael addition. acs.org However, when combined with a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)4), the reaction pathway changes completely, yielding isochromenone derivatives through a process that involves the cleavage of a carbon-carbon bond. acs.orgmdpi.comsemanticscholar.org
Acid-Mediated Domino Cyclizations: Under Brønsted acid catalysis, this compound can undergo domino cyclization with external arenes to form substituted monoarylindene esters, biarylindane esters, and indeno[a]indenones. acs.org This metal-free process enables the formation of multiple new carbon-carbon bonds in a single pot. acs.org Similarly, triflic acid can drive a dual cyclization pathway with phenols to produce functionalized indeno[2,1-c]chromen-6(7H)-ones. acs.org
Solid-State Melt Reactions (SSMR): A solvent-free approach involves the solid-state melt reaction of 2-formylaryl cinnamate derivatives with active methylene compounds. rsc.org This method allows for the stereoselective construction of complex, angularly substituted tetracyclic and pentacyclic hybrid scaffolds, such as coumarinopyran-annulated pyrimidinediones, in excellent yields without the need for catalysts or extensive workup. rsc.org
Table 2: Application of this compound in Complex Molecule Synthesis
| Reaction Type | Key Reagents | Product Scaffold | Citation |
|---|---|---|---|
| Copper-Catalyzed Domino Reaction | Amines, CuBr2, O2 | Isoindolin-1-ylidene | pkusz.edu.cn |
| NHC-Catalyzed Dimerization | Triazole-based NHC | Isochromeno[4,3-c]isochromene | acs.org |
| NHC/Lewis Acid Cooperative Catalysis | NHC, Ti(Oi-Pr)4 | Isochromenone | acs.orgmdpi.comsemanticscholar.org |
| Acid-Mediated Domino Cyclization | Arenes, Brønsted Acid | Indene (B144670)/Indane Esters, Indeno[a]indenones | acs.org |
| Acid-Mediated Cascade Cyclization | Phenols, Triflic Acid | Indeno[2,1-c]chromen-6(7H)-one | acs.org |
| Solid-State Melt Reaction (SSMR) | Active methylene compounds | Tetracyclic/Pentacyclic Hybrids | rsc.org |
Reactivity and Mechanistic Investigations of Ethyl 2 Formylcinnamate
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts, capable of mediating a wide array of chemical transformations. Their ability to induce umpolung (polarity reversal) in aldehydes has made them particularly effective in catalysis. In the context of ethyl 2-formylcinnamate, NHCs play a crucial role in facilitating dimerization, annulation, and cascade reactions, leading to the formation of complex molecular architectures.
Dimerization Reaction Pathways
The dimerization of this compound under NHC catalysis presents a fascinating case of divergent reactivity, where the reaction outcome is highly dependent on the specific catalytic system employed.
When catalyzed by a triazole-derived NHC alone, this compound undergoes a dimerization process initiated by a benzoin (B196080) condensation. This is followed by an intramolecular oxa-Michael addition to yield isochromeno[4,3-c]isochromene products. nih.govbeilstein-journals.org This pathway highlights the classic reactivity of NHCs in promoting the coupling of two aldehyde moieties.
However, the introduction of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)4), in conjunction with the NHC catalyst, dramatically alters the reaction course. nih.govmdpi.com Under these cooperative catalytic conditions, the dimerization of this compound proceeds through a completely different route, furnishing isochromenone derivatives. nih.gov This alternative pathway involves an unusual cleavage of a carbon-carbon bond and the elimination of an acetate (B1210297) moiety, demonstrating the profound influence of the Lewis acid co-catalyst. nih.gov
A proposed mechanism for the NHC/Lewis acid co-catalyzed dimerization suggests the initial formation of a Breslow intermediate. mdpi.com This intermediate then reacts with another molecule of this compound. The subsequent steps, activated by the titanium(IV) catalyst and involving aerobic oxidation, lead to a 1,2-diketone intermediate. mdpi.com Further reaction with the NHC, intramolecular rearrangement, and subsequent steps ultimately yield the isochromenone product. mdpi.com
Table 1: Dimerization Products of this compound under Different Catalytic Conditions
| Catalyst System | Product Type | Key Mechanistic Steps |
| NHC only | Isochromeno[4,3-c]isochromene | Benzoin condensation, intramolecular oxa-Michael addition |
| NHC / Ti(Oi-Pr)4 | Isochromenone derivative | Benzoin condensation, C-C bond cleavage, elimination of acetate |
The choice of catalyst and the presence or absence of a Lewis acid co-catalyst are the primary determinants of the product distribution in the dimerization of this compound. As established, using an NHC catalyst alone leads exclusively to the formation of isochromeno[4,3-c]isochromene derivatives. nih.govbeilstein-journals.org In contrast, the combination of an NHC and a Lewis acid like Ti(Oi-Pr)4 redirects the reaction to produce isochromenone derivatives. nih.govmdpi.com The presence of the Lewis acid is therefore critical in switching the reaction pathway from a simple dimerization to a more complex transformation involving bond cleavage. nih.gov
Annulation Reactions and Cascade Processes
This compound also serves as a valuable substrate in NHC-catalyzed annulation and cascade reactions, enabling the construction of various heterocyclic frameworks. These reactions often proceed through the formation of key intermediates like acyl azoliums or homoenolates.
In NHC catalysis, α,β-unsaturated acyl azolium intermediates, generated from substrates like this compound, can act as a C3 synthon in [3+3] annulation reactions. mdpi.comresearchgate.net These reactive intermediates can engage with various 1,3-dicarbonyl compounds or other suitable partners to construct six-membered ring systems. For instance, NHC-catalyzed [3+3] annulations of alkynyl acyl azoliums with β-keto esters have been reported to yield a wide range of tri-substituted α-pyrones under mild conditions. researchgate.net
NHC-catalyzed cascade reactions involving this compound and its derivatives provide efficient routes to complex heterocyclic structures. These one-pot transformations often involve a sequence of reactions, such as Michael additions, cyclizations, and rearrangements, to build intricate molecular scaffolds. For example, cascade annulations through oxidative NHC catalysis have been utilized to synthesize various lactones. mdpi.com The development of cascade reactions is a significant area of research, offering atom- and step-economical approaches to the synthesis of valuable heterocyclic compounds. rsc.org
Mechanistic Elucidation: Breslow Intermediate Formation and Transformation
The formation of the Breslow intermediate is a pivotal step in the NHC-catalyzed reactions of this compound. This intermediate, an enaminol, is generated through a sequence of steps involving the NHC and the aldehyde functionality of the cinnamate (B1238496) derivative. rsc.org
The catalytic cycle is initiated by the deprotonation of an azolium precatalyst to generate the free N-heterocyclic carbene. This highly nucleophilic carbene then attacks the electrophilic carbonyl carbon of the formyl group in this compound. rsc.orgbeilstein-journals.org This nucleophilic addition results in the formation of a zwitterionic tetrahedral intermediate.
Subsequent proton transfer is a critical step in the formation of the Breslow intermediate. Computational studies have suggested that a direct 1,2-proton transfer within this zwitterionic intermediate is energetically unfavorable. rsc.org Instead, the proton transfer is often facilitated by other species in the reaction mixture, such as a base, a co-catalyst, or even the solvent, which act as proton shuttles to lower the activation energy of this process. rsc.org In a cooperative catalytic system involving an NHC and a Lewis acid like titanium isopropoxide, the generation of the Breslow intermediate proceeds via deprotonation, nucleophilic addition, and proton transfer. mdpi.com
Following its formation, the Breslow intermediate can undergo various intramolecular rearrangements, leading to diverse product scaffolds. In the dimerization of ethyl 2-formylcinnamates co-catalyzed by an NHC and titanium(IV) isopropoxide, a proposed mechanism involves the nucleophilic addition of the Breslow intermediate to another molecule of the formylcinnamate. mdpi.comsemanticscholar.org This is followed by a series of steps including aerobic oxidation and further nucleophilic attack by the NHC on a resulting 1,2-diketone intermediate, which then undergoes intramolecular rearrangement and a copy rearrangement to produce peroxide intermediates. semanticscholar.org
An interesting and unusual reaction pathway involving carbon-carbon bond cleavage has been observed in the NHC/Lewis acid co-catalyzed dimerization of 2-formylcinnamates. semanticscholar.org This specific pathway, which deviates from the expected dimerization product, highlights the ability of the catalytic system to promote complex transformations. The cleavage of a C-C bond is a key step in the formation of isochromenone derivatives under these conditions. mdpi.comsemanticscholar.org
Stereochemical Control: Diastereo- and Enantioselective Approaches
Controlling the stereochemical outcome of NHC-catalyzed reactions involving this compound is crucial for the synthesis of complex, stereochemically defined molecules. Both diastereoselective and enantioselective methods have been developed, often relying on the use of chiral NHC catalysts or the addition of co-catalysts.
Chiral N-heterocyclic carbenes are instrumental in inducing enantioselectivity in reactions of prochiral substrates like this compound. The chiral environment provided by the catalyst directs the approach of the substrate and influences the stereochemistry of the bond-forming steps. For instance, in the dimerization of 2-formylcinnamates, the choice of a chiral NHC catalyst can lead to the formation of optically active products.
The combination of an achiral NHC with a chiral Lewis acid co-catalyst presents another powerful strategy for achieving enantioselection. nih.gov In this cooperative catalysis model, the chiral Lewis acid can pre-organize the reactants, leading to a stereochemically biased transition state. nih.gov This approach has been successfully applied to achieve high levels of enantioselectivity in annulation reactions. nih.gov
The diastereoselectivity of NHC-catalyzed reactions is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions. In the dimerization of 2-formylcinnamates, the presence or absence of a Lewis acid co-catalyst can dramatically alter the diastereochemical outcome. beilstein-journals.orgmdpi.com For example, treatment of 2-formylcinnamates with an NHC precatalyst alone can yield a mixture of cis- and trans-isochromeno[4,3-c]isochromene derivatives. beilstein-journals.orgmdpi.com
The use of a Lewis acid, such as titanium isopropoxide, can completely change the reaction pathway and, consequently, the diastereoselectivity of the products. beilstein-journals.orgmdpi.com This is attributed to the Lewis acid's ability to coordinate with the substrates and intermediates, thereby influencing their conformation and reactivity. nih.gov The pre-organization of reactants through this cooperative catalysis can lead to a reversal of diastereoselectivity compared to reactions catalyzed by the NHC alone. mdpi.com
Transition Metal-Catalyzed Transformations
Copper-Catalyzed Cascade Sequences
Regio- and Chemoselective Cyclization Mechanisms
The strategic positioning of multiple reactive sites in this compound allows for a variety of cyclization reactions, often proceeding with high levels of regio- and chemoselectivity. The outcomes of these reactions are highly dependent on the reaction conditions, including the choice of catalyst and reaction partners.
One notable example is the acid-mediated cascade cyclization of this compound with phenols. acs.org In a process driven by triflic acid, a dual cyclization occurs to produce functionalized indeno[2,1-c]chromen-6(7H)-ones. acs.org This transformation involves the formation of two new carbon-carbon bonds and one new carbon-oxygen bond in a single synthetic operation. acs.org Mechanistic studies suggest a pathway initiated by a self-intramolecular cycloaddition involving the enoate ester's double bond and the ortho-carbonyl group. acs.org This is followed by an electrophilic attack involving the phenol (B47542) and a subsequent cyclocondensation to yield the final polycyclic product. acs.org The ability to construct such complex molecular architectures from relatively simple starting materials highlights the synthetic utility of this compound.
The regioselectivity of cyclization reactions can be controlled by the choice of catalyst and reaction conditions. For instance, in reactions involving 1,n-enynes, the cyclization can be directed to proceed via either a 5-exo-trig or a 6-endo-trig pathway, depending on the solvent and promoters used. rsc.org While not directly involving this compound, these principles of controlling regioselectivity in cyclizations of molecules with multiple unsaturated sites are broadly applicable. rsc.org Theoretical studies, such as those using Density Functional Theory (DFT), have also been employed to understand and predict the regio- and diastereoselectivity of cyclization reactions, providing insights into the role of the catalyst in directing the reaction pathway. rsc.org
Influence of Electronic and Steric Substituents on Reaction Outcomes
The reactivity of this compound can be significantly modulated by the introduction of substituents on the aromatic ring. These substituents exert electronic and steric effects that can influence the rate, yield, and even the mechanistic pathway of a reaction. iupac.orgwikipedia.org
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OMe) or methyl (-Me) groups, increase the electron density of the aromatic ring and the conjugated system. This enhanced nucleophilicity can influence the reactivity of the molecule in various transformations. For example, in oxidative addition reactions involving metal complexes, the presence of electron-donating groups on an aryl ligand can increase the rate of reaction. rsc.org This is attributed to the increased electron density on the metal center, which facilitates the oxidative addition process.
However, in some cases, the presence of a strong electron-donating group can render the molecule inert towards certain reactions. For instance, in an N-heterocyclic carbene (NHC)-catalyzed cascade annulation, this compound bearing an electron-donating methoxy group was found to be unreactive. mdpi.com This suggests that a certain level of electrophilicity at the formyl or cinnamate moiety is required for this particular transformation to proceed.
The following table summarizes the observed effects of electron-donating groups on the reactivity of cinnamates and related compounds in specific reactions.
| Reaction Type | Substituent Effect (EDG) | Reference |
| NHC-Catalyzed Cascade Annulation | A methoxy group rendered the substrate inert. | mdpi.com |
| Oxidative Addition to Pt(II) | Increased reaction rate with Me and OMe groups. | rsc.org |
Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or bromo (-Br) decrease the electron density of the aromatic ring and the conjugated system, making the molecule more electrophilic. This can have a profound impact on reaction outcomes.
In the aforementioned NHC-catalyzed cascade annulation, the presence of electron-withdrawing bromo or nitro groups on the this compound scaffold significantly increased the efficiency of the reaction, affording the desired products in good yields (77–80%). mdpi.com Similarly, in mercury(II)-mediated cyclization reactions of ethynyl (B1212043) phenols, electron-withdrawing groups on the aromatic ring were found to promote the cyclization, whereas the absence of such a group resulted in no reaction. beilstein-journals.org
The effect of a strongly electron-withdrawing trifluoromethyl (-CF3) group was observed in the oxidative addition of methyl iodide to a diaryl(2,2'-bipyridyl)platinum(II) complex, where the complex failed to react due to the electronic effects of the CF3 group. rsc.org
The table below outlines the influence of electron-withdrawing groups on the reactivity of cinnamates and analogous systems.
| Reaction Type | Substituent Effect (EWG) | Reference |
| NHC-Catalyzed Cascade Annulation | Bromo and nitro groups increased reaction efficiency. | mdpi.com |
| Hg(II)-Mediated Cyclization | Promoted the cyclization reaction. | beilstein-journals.org |
| Oxidative Addition to Pt(II) | A trifluoromethyl group prevented the reaction. | rsc.org |
Reactivity of the Formyl Moiety: Acetalization and Related Protection/Deprotection Strategies
The formyl group (-CHO) in this compound is a highly reactive functional group that can participate in a variety of chemical transformations. However, in multistep syntheses, it is often necessary to protect the formyl group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org
Acetalization is a common and effective strategy for the protection of aldehydes. wikipedia.org This involves reacting the aldehyde with an alcohol, typically a diol such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal (B89532). wikipedia.org This acetal is stable to a wide range of reaction conditions, including those involving nucleophiles and bases, but can be readily cleaved (deprotected) by treatment with aqueous acid to regenerate the aldehyde. wikipedia.org
The general principle of using a protecting group involves its temporary attachment to a functional group to decrease its reactivity. organic-chemistry.org This allows for selective reactions to occur at other sites within the molecule. organic-chemistry.org After the desired transformations are complete, the protecting group is removed. organic-chemistry.org For this strategy to be effective, the protection and deprotection steps must proceed in high yields. organic-chemistry.org
In the context of this compound, protecting the formyl group as an acetal would allow for selective reactions at the α,β-unsaturated ester moiety, such as conjugate additions or reductions, without interference from the aldehyde. Subsequently, the formyl group can be regenerated by acidic hydrolysis. While specific examples of acetalization of this compound are not detailed in the provided search results, the principles of aldehyde protection are well-established in organic synthesis. organic-chemistry.orgwikipedia.org Methods for the removal of formyl groups from N-formyl-amino acid esters have been developed, which involve treatment with a strong acid in a mixture of water and an organic solvent, a process that could be adapted for the deprotection of a formyl group in other molecular contexts. google.com
Applications of Ethyl 2 Formylcinnamate As a Molecular Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Specific Organic Compounds
Derivatization to Hydroxamic Acids
Ethyl 2-formylcinnamate serves as a versatile starting material for the synthesis of hydroxamic acids, which are an important class of compounds with a wide range of biological activities. The conversion of the ethyl ester functionality within the this compound molecule into a hydroxamic acid moiety is a key transformation that opens avenues to novel derivatives.
The primary method for this derivatization involves the reaction of the ester with hydroxylamine (B1172632) (NH₂OH), typically in the presence of a base. sapub.orgbeilstein-journals.org This nucleophilic acyl substitution reaction proceeds under alkaline conditions (pH > 10) to yield the corresponding N-hydroxycinnamide derivative. eurjchem.com The reaction can be influenced by various factors, including the choice of solvent, temperature, and the nature of the base employed. Common bases used for this transformation include sodium hydroxide (B78521) and potassium hydroxide. The general scheme for this reaction is presented below:
General Reaction Scheme for Hydroxamic Acid Formation from an Ester: R-COOEt + NH₂OH → R-CONHOH + EtOH
While direct conversion of the ester is a common strategy, alternative multi-step approaches can also be employed, particularly when modifications to the formyl group are desired concurrently. One such approach involves a two-step sequence starting with the reductive amination of the aldehyde group of a formyl cinnamate (B1238496). This is followed by the treatment of the resulting intermediate with aqueous hydroxylamine to convert the ester to the hydroxamic acid. For instance, a similar substrate, 4-methyl formyl cinnamate, has been successfully converted to the corresponding amine by reaction with tryptamine (B22526) in the presence of sodium triacetoxyborohydride. This amine was subsequently transformed into the desired hydroxamic acid by reacting it with a 50% aqueous solution of hydroxylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as sodium hydroxide. sapub.org This demonstrates a pathway where both the formyl and ester groups of a formylcinnamate can be functionalized to generate complex hydroxamic acid derivatives.
The following table summarizes representative conditions for the conversion of esters to hydroxamic acids, which are applicable to this compound.
| Reagents | Base | Solvent | Temperature | Reference |
| 50% aq. NH₂OH | NaOH | THF | Not specified | sapub.org |
| Hydroxylamine | Not specified (Alkaline) | Water | 0-5 °C | beilstein-journals.org |
| Hydroxylamine | Not specified (Alkaline) | Water/Methanol | Room Temp | beilstein-journals.org |
These methods highlight the utility of this compound as a scaffold for the synthesis of functionalized hydroxamic acids, which are of significant interest in medicinal chemistry and materials science.
Contribution to Functionalized Indene (B144670) Systems
This compound is a valuable precursor for the construction of functionalized indene frameworks, which are core structures in many biologically active molecules and functional materials. researchgate.net The unique arrangement of the formyl group, the acrylate (B77674) system, and the aromatic ring in this compound allows for various cyclization strategies to afford highly substituted indene derivatives.
One of the notable applications of 2-formylcinnamates is in N-Heterocyclic Carbene (NHC) and Lewis acid co-catalyzed dimerization reactions. This methodology has been employed to synthesize complex chiral indeno[1,2-c]furan-1-ones. In these reactions, the 2-formylcinnamate acts as a key building block, undergoing a cascade of reactions initiated by the NHC catalyst. The Lewis acid co-catalyst plays a crucial role in activating the substrates and controlling the stereoselectivity of the transformation. mdpi.com This approach provides access to intricate polycyclic systems that would be challenging to synthesize through traditional methods.
Furthermore, the reactivity of the formyl and acrylate moieties in this compound can be harnessed for intramolecular cyclization reactions to form the indene core. Although direct intramolecular Friedel-Crafts type cyclization of the acrylate onto the phenyl ring can be challenging due to the electron-withdrawing nature of the ester group, derivatization of the formyl group can facilitate such transformations. For example, conversion of the formyl group to an appropriate functional group that can generate a carbocation or a carbanion can trigger the cyclization process. Brønsted acid-promoted intramolecular cyclizations of related o-vinylaryl carbonyl compounds have been shown to produce polysubstituted indenes, suggesting a potential pathway for appropriately modified this compound derivatives. rsc.org
The table below outlines a key synthetic strategy utilizing 2-formylcinnamates for the synthesis of indene-related structures.
| Reaction Type | Catalyst System | Product Type | Reference |
| Intermolecular Dimerization | N-Heterocyclic Carbene / Lewis Acid | Functionalized Indeno[1,2-c]furan-1-ones | mdpi.com |
The potential for this compound to serve as a precursor to a diverse range of functionalized indenes underscores its importance as a molecular building block in advanced organic synthesis. The development of novel catalytic systems and reaction conditions is expected to further expand the utility of this versatile compound in the construction of complex molecular architectures.
Theoretical and Computational Chemistry Investigations of Ethyl 2 Formylcinnamate Systems
Predicting Reactivity and Selectivity Profiles
Without any dedicated research on this compound, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and adherence to the provided outline.
Analysis of Electronic Structure and Orbital Interactions
The electronic structure and orbital interactions of ethyl 2-formylcinnamate are crucial for understanding its reactivity, stability, and spectroscopic properties. While direct computational studies on this compound are not extensively available, a comprehensive analysis can be constructed by examining theoretical investigations of structurally analogous compounds, such as cinnamaldehyde, cinnamic acid, and other cinnamate (B1238496) derivatives. These studies typically employ Density Functional Theory (DFT) to elucidate molecular orbital characteristics, charge distribution, and bonding interactions.
The electronic properties of α,β-unsaturated systems like this compound are dominated by the conjugated π-system extending over the phenyl ring, the propenoate backbone, and the formyl and ethyl ester functionalities. The distribution and energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.
Computational studies on cinnamaldehyde, a closely related compound lacking the ethyl ester group, reveal that the HOMO is primarily localized on the cinnamoyl fragment, with significant contributions from the phenyl ring and the C=C double bond. The LUMO, conversely, is typically distributed over the entire conjugated system, including the carbonyl group of the aldehyde. The presence of the formyl group in the ortho position of the phenyl ring in this compound is expected to influence this distribution. Formyl groups are known to be electron-withdrawing, which would likely lower the energy of both the HOMO and LUMO.
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge distribution and orbital interactions. In systems analogous to this compound, NBO analysis often reveals significant delocalization of electron density from the phenyl ring to the α,β-unsaturated system. The negative charge is typically concentrated on the oxygen atoms of the carbonyl groups, which are the most electronegative atoms in the molecule.
The stability of such molecules arises from hyperconjugative interactions and charge delocalization, which can be quantified using NBO analysis. These interactions involve the delocalization of electron density from bonding orbitals to antibonding orbitals.
To provide a quantitative perspective, the following tables present representative data from computational studies on cinnamaldehyde, which serves as a model for understanding the electronic properties of this compound.
Table 1: Calculated Frontier Molecular Orbital Energies (in eV) for s-trans-cinnamaldehyde in the Gas Phase.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.45 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.30 |
The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Table 2: Natural Bond Orbital (NBO) Charges on Selected Atoms of s-trans-cinnamaldehyde.
| Atom | Charge (e) |
|---|---|
| O (carbonyl) | -0.55 |
| C (carbonyl) | 0.45 |
| Cα | -0.25 |
| Cβ | 0.05 |
The NBO charges indicate a significant polarization of the carbonyl bond, with the oxygen atom bearing a substantial negative charge and the carbon atom a positive charge. This charge distribution is a key factor in the electrophilic and nucleophilic character of different sites within the molecule. For this compound, similar polarization is expected for both the ester and formyl carbonyl groups.
The electronic transitions observed in the UV-Vis spectrum of such compounds are typically π → π* transitions involving the promotion of an electron from the HOMO to the LUMO. The energy of this transition is related to the HOMO-LUMO gap. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict these electronic transitions and help in the interpretation of experimental spectra.
Future Research Directions and Unaddressed Challenges
Development of Novel Catalytic Systems for Enhanced Transformations
While N-heterocyclic carbenes (NHCs) have demonstrated utility in catalyzing dimerization and annulation reactions of 2-formylcinnamates, the exploration of a broader spectrum of catalytic systems is a crucial area for future investigation. The development of novel catalysts could unlock new reaction pathways and enhance the efficiency and selectivity of existing transformations.
Future research should focus on:
Multifunctional Catalysts: Designing catalysts that incorporate multiple functionalities, such as Lewis basic and Brønsted acidic sites, could lead to enhanced reactivity and stereocontrol. For instance, multifunctional chiral phosphines have shown success in various asymmetric reactions and could be adapted for transformations involving ethyl 2-formylcinnamate.
Cooperative Catalysis: Investigating cooperative catalytic systems, where two or more catalysts work in concert to promote a reaction, could enable transformations that are not feasible with a single catalyst. This could involve combinations of transition metals and organocatalysts, or different types of organocatalysts.
Metal-Organic Frameworks (MOFs) and Nanoparticle Catalysis: The use of heterogeneous catalysts like MOFs and metal nanoparticles could offer advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes.
| Catalyst Type | Potential Application in this compound Chemistry | Anticipated Advantages |
| Multifunctional Chiral Phosphines | Asymmetric annulation and cycloaddition reactions. | High enantioselectivity and reactivity through synergistic activation. |
| Cooperative Catalysis (e.g., NHC/Lewis Acid) | Divergent synthesis of different heterocyclic scaffolds. | Access to novel reaction pathways and product diversity. |
| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis for various transformations. | Easy separation, recyclability, and enhanced stability. |
Advancement of Highly Enantioselective Methodologies
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While organocatalysis has emerged as a powerful tool for asymmetric synthesis, the development of highly enantioselective methodologies specifically for this compound remains a significant challenge.
Key areas for advancement include:
Organocatalytic Asymmetric Annulations: Expanding the scope of organocatalytic annulation reactions, such as [3+2], [4+2], and [3+3] cycloadditions, using chiral catalysts is a promising avenue. The development of novel chiral phosphines, amines, and N-heterocyclic carbenes tailored for these reactions could lead to the synthesis of a wide range of enantioenriched heterocyclic compounds.
Asymmetric Synthesis of Spirooxindoles: Spirooxindoles are privileged scaffolds in many biologically active compounds. Developing catalytic asymmetric methods, such as conjugate additions followed by cyclization, to synthesize spirooxindoles from this compound would be a valuable contribution. nih.govnih.gov
Kinetic Resolution: Exploring enzymatic or chemo-catalytic kinetic resolution of racemic mixtures derived from this compound could provide access to enantiopure compounds.
In-depth Mechanistic Studies via Advanced Spectroscopic and Computational Techniques
A thorough understanding of reaction mechanisms is fundamental to the rational design of more efficient and selective catalysts and synthetic routes. While some mechanistic proposals exist for reactions involving cinnamates, detailed studies on this compound are scarce.
Future research should employ:
Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and the kinetics of the reaction, offering valuable insights into the catalytic cycle.
Computational Chemistry: Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding the role of catalysts. researchgate.net Comprehensive DFT studies on the various transformations of this compound would be highly beneficial for catalyst design and reaction optimization. mdpi.com For instance, computational fluid dynamics could be employed to simulate and optimize reaction conditions in different reactor setups. semanticscholar.org
Exploration of New Synthetic Utilities and Product Diversification
The synthetic potential of this compound is far from being fully realized. The exploration of its reactivity in novel transformations can lead to the discovery of new molecular entities with interesting biological or material properties.
Areas ripe for exploration include:
Synthesis of Fused Heterocycles: this compound is an ideal precursor for the synthesis of fused heterocyclic systems, which are common motifs in natural products and pharmaceuticals. nih.govscholaris.camdpi.comrsc.org Developing novel cascade or domino reactions initiated by this substrate could provide efficient access to complex polycyclic structures.
Multicomponent Reactions: Designing new multicomponent reactions involving this compound would enable the rapid assembly of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and synthetic efficiency.
Synthesis of Pyranones and Dihydrocoumarins: The α,β-unsaturated ester moiety of this compound makes it a suitable substrate for the synthesis of pyranone and dihydrocoumarin (B191007) derivatives, which are classes of compounds with diverse biological activities. rsc.orgnih.govbeilstein-journals.org
Sustainable and Green Chemistry Approaches in this compound Chemistry
The principles of green chemistry are increasingly important in modern organic synthesis. Applying these principles to the synthesis and transformations of this compound can lead to more environmentally friendly and economically viable processes.
Future efforts should be directed towards:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. nih.govmdpi.comdergipark.org.trscispace.commdpi.com
Use of Greener Solvents: Exploring the use of environmentally benign solvents such as water, ethanol, or ionic liquids in reactions involving this compound can reduce the environmental impact of these processes.
Development of Recyclable Catalysts: As mentioned in section 6.1, the development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry.
| Green Chemistry Approach | Application in this compound Chemistry | Potential Benefits |
| Microwave-Assisted Synthesis | Annulation, cycloaddition, and condensation reactions. | Reduced reaction times, higher yields, and energy efficiency. |
| Use of Greener Solvents | All transformations where solvent is required. | Reduced environmental pollution and improved safety. |
| Recyclable Catalysts | All catalytic transformations. | Reduced waste, lower cost, and improved sustainability. |
Q & A
Q. What spectroscopic methods are most effective for characterizing Ethyl 2-formylcinnamate, and what key spectral features should researchers prioritize?
this compound can be characterized using NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry . Key spectral features include:
- NMR : Distinct signals for the formyl proton (~9.8 ppm), ester carbonyl carbon (~165–170 ppm), and conjugated alkene protons (δ 6.5–8.0 ppm).
- IR : Strong absorbance for the ester carbonyl (~1720 cm⁻¹) and formyl group (~1700 cm⁻¹).
- Mass Spec : Molecular ion peak at m/z 204.22 (C₁₂H₁₂O₃) with fragmentation patterns reflecting the ester and formyl moieties . Researchers should cross-validate spectral data with computational predictions (e.g., NMR simulation tools) to avoid misinterpretation of overlapping signals .
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized for yield and purity?
Common methods include:
- Esterification of 2-formylcinnamic acid with ethanol under acid catalysis.
- Aldehyde functionalization via Vilsmeier-Haack or formylation of cinnamate derivatives. Optimization strategies:
- Use anhydrous conditions to minimize hydrolysis of the ester group.
- Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., diesters or unreacted precursors).
- Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the target compound .
Q. How can researchers ensure the purity of this compound meets regulatory standards for pharmacological studies?
Analytical techniques include:
- HPLC with UV detection (λ ~250–300 nm for conjugated systems).
- Melting point determination (compare to literature values).
- Elemental analysis to verify C, H, and O content. Compliance with standards like JECFA or FCC requires documentation of residual solvents, heavy metals (<10 ppm), and microbial limits .
Advanced Research Questions
Q. What computational approaches are recommended to model the reactivity of this compound in nucleophilic addition reactions?
- Use density functional theory (DFT) to calculate electrophilicity indices of the formyl group.
- Molecular docking to predict interactions with biological targets (e.g., enzymes).
- Analyze the SMILES string (
C(C1C=CC=CC=1/C=C/C(OCC)=O)=O) in software like Gaussian or AutoDock to simulate reaction pathways .
Q. How can contradictions in reported biological activity data for this compound be systematically addressed?
- Conduct a PRISMA-compliant systematic review to identify methodological inconsistencies (e.g., assay protocols, solvent systems) .
- Perform dose-response studies under standardized conditions (e.g., IC₅₀ measurements with controls for solvent effects) .
- Use meta-analysis to quantify heterogeneity across studies and identify confounding variables .
Q. What experimental designs are suitable for investigating the photostability of this compound under varying UV exposure conditions?
- Factorial design : Vary UV intensity (mW/cm²), exposure time, and solvent polarity.
- Monitor degradation via UV-Vis spectroscopy (loss of absorbance at λ_max ~320 nm) and LC-MS to identify photoproducts.
- Apply kinetic modeling (e.g., first-order decay) to derive rate constants and activation energy .
Q. How can researchers resolve discrepancies in the reported crystal structure or polymorphism of this compound?
- Perform single-crystal X-ray diffraction to resolve absolute configuration.
- Compare with powder XRD patterns from literature.
- Use DSC/TGA to assess thermal stability and polymorphic transitions .
Q. What strategies mitigate side reactions during the derivatization of this compound for prodrug synthesis?
- Protect the formyl group with acetal or hydrazone moieties before derivatization.
- Optimize reaction pH to avoid ester hydrolysis (e.g., neutral conditions for amine coupling).
- Employ flow chemistry to control exothermic reactions and improve selectivity .
Methodological and Analytical Questions
Q. How should researchers design a study to evaluate the structure-activity relationship (SAR) of this compound analogs?
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data involving this compound?
- Non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize significance (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
